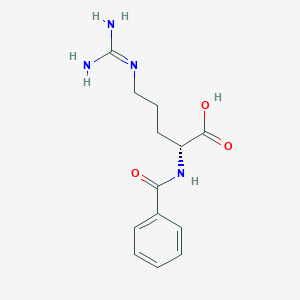![molecular formula C₄₈H₃₄O₈ B1145475 Methyl 4-[3,6,8-tris(4-methoxycarbonylphenyl)pyren-1-yl]benzoate CAS No. 933047-49-5](/img/structure/B1145475.png)
Methyl 4-[3,6,8-tris(4-methoxycarbonylphenyl)pyren-1-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[3,6,8-tris(4-methoxycarbonylphenyl)pyren-1-yl]benzoate, or 4-MMPB, is a compound that has been studied extensively for its potential applications in scientific research. It has been used in a variety of experiments, ranging from biochemical and physiological studies to lab experiments.
Applications De Recherche Scientifique
Organic Light Emitting Diodes (OLEDs)
This compound has been used in the development of OLEDs due to its unique photophysical properties . The compound’s fluorescent nature makes it a suitable candidate for use in OLEDs, contributing to their electroluminescent properties .
Photocatalysis
The compound has been used in photocatalysis, a process that uses light to speed up a reaction which water and carbon dioxide are converted into solar fuel . Its unique optical and electronic properties make it an effective catalyst in these reactions .
Fluorescent Sensors
The compound has been used in the development of fluorescent sensors for detecting nitroaromatic compounds in solutions and vapor phase . It has high detection limits toward nitroaromatic compounds within the range of 10 −8 to 10 −9 M in acetonitrile solution and within the up to ppb range in the vapor phase .
Metal-Organic Frameworks (MOFs)
The compound has been used in the synthesis of MOFs, which are materials with high porosity and large surface area . These frameworks are assembled through the interconnection of organic linkers with metal nodes, and this compound serves as an effective organic linker .
Biomedical Applications
The compound has been used in biomedical applications due to its unique characteristics such as high porosity, large surface area, different crystalline morphologies, and nanoscale dimensions . These properties make it suitable for use in drug delivery, bioimaging, and other biomedical applications .
Adsorption and Separation
The compound has been used in adsorption and separation processes . Its high surface area and porosity make it an effective material for these applications .
Mécanisme D'action
Mode of Action
It has been noted that the compound exhibits dissolution-enhanced emission (dee), a phenomenon where the insoluble probe is deprotonated to form anionic species and dissolve in water, suppressing aggregation-caused quenching by electrostatic repulsion interactions .
Biochemical Pathways
It has been used in the synthesis of metal organic frameworks such as nu-1000 .
Pharmacokinetics
Its solubility in DMSO is reported to be slight , which may impact its bioavailability
Action Environment
It is known that the compound is stable at room temperature when sealed in a dry environment .
Propriétés
IUPAC Name |
methyl 4-[3,6,8-tris(4-methoxycarbonylphenyl)pyren-1-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H34O8/c1-53-45(49)31-13-5-27(6-14-31)39-25-40(28-7-15-32(16-8-28)46(50)54-2)36-23-24-38-42(30-11-19-34(20-12-30)48(52)56-4)26-41(37-22-21-35(39)43(36)44(37)38)29-9-17-33(18-10-29)47(51)55-3/h5-26H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSQJXUTAMHQII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)C(=O)OC)C7=CC=C(C=C7)C(=O)OC)C8=CC=C(C=C8)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H34O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]acetic acid](/img/structure/B1145411.png)
![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride](/img/structure/B1145414.png)